4-Formylbenzo[d]oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylbenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylbenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 4-Formylbenzo[d]oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles, often in the presence of catalysts such as palladium or copper.
Major Products:
Oxidation: 4-Carboxybenzo[d]oxazole-2-carboxylic acid.
Reduction: 4-Hydroxymethylbenzo[d]oxazole-2-carboxylic acid.
Substitution: Depending on the substituents introduced, various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
4-Formylbenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-Formylbenzo[d]oxazole-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Benzo[d]oxazole-6-carboxylic acid: Similar structure but lacks the formyl group.
2,5-Disubstituted oxazole derivatives: Share the oxazole ring but differ in the substituents attached to the ring.
Uniqueness: 4-Formylbenzo[d]oxazole-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the oxazole ring.
Properties
Molecular Formula |
C9H5NO4 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-formyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO4/c11-4-5-2-1-3-6-7(5)10-8(14-6)9(12)13/h1-4H,(H,12,13) |
InChI Key |
VIFFQIRWHNKSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.